Cas no 533872-16-1 (4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/533872-16-1x500.png)
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 化学的及び物理的性質
名前と識別子
-
- 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Benzamide, 4-[(4,4-dimethyl-3-oxazolidinyl)sulfonyl]-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-
- F0559-0360
- AKOS024583752
- EU-0054518
- Oprea1_466192
- 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- 533872-16-1
-
- インチ: 1S/C18H18N4O5S2/c1-18(2)10-26-11-22(18)29(24,25)13-7-5-12(6-8-13)15(23)19-17-21-20-16(27-17)14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,19,21,23)
- InChIKey: RBUFGHPPLWZKQJ-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2SC=CC=2)O1)(=O)C1=CC=C(S(N2C(C)(C)COC2)(=O)=O)C=C1
計算された属性
- 精确分子量: 434.07186203g/mol
- 同位素质量: 434.07186203g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 706
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 151Ų
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0559-0360-5mg |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
533872-16-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0559-0360-4mg |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
533872-16-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0559-0360-2μmol |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
533872-16-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0559-0360-20μmol |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
533872-16-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0559-0360-5μmol |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
533872-16-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0559-0360-10μmol |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
533872-16-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0559-0360-3mg |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
533872-16-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0559-0360-10mg |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
533872-16-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0559-0360-15mg |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
533872-16-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0559-0360-20mg |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
533872-16-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamideに関する追加情報
Introduction to 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS No. 533872-16-1)
The compound 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, identified by its CAS number 533872-16-1, represents a significant advancement in the field of medicinal chemistry. This intricate molecule is characterized by its unique structural framework, which integrates multiple pharmacophoric elements designed to modulate biological pathways with high specificity. The presence of a sulfonyl group linked to a dimethyl-substituted oxazolidinone ring provides a stable scaffold that enhances binding affinity to target proteins, while the incorporation of a thiophene moiety and an oxadiazole ring introduces additional layers of biological activity.
Recent research in the domain of heterocyclic compounds has highlighted the immense potential of such multi-faceted structures in drug discovery. The thiophenyl component, in particular, has been extensively studied for its ability to interact with various enzymes and receptors, making it a valuable tool in the development of therapeutic agents. In contrast, the oxadiazole ring is known for its role in stabilizing molecular interactions and improving metabolic stability, which are critical factors in drug design. The combination of these elements in 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide creates a versatile platform for exploring novel pharmacological effects.
The sulfonyl group serves as a key pharmacophore in this compound, facilitating strong interactions with biological targets through hydrogen bonding and dipole-dipole interactions. This feature is particularly relevant in the context of inhibiting enzymes that play pivotal roles in metabolic pathways associated with diseases such as diabetes and cancer. Furthermore, the dimethyl-substituted oxazolidinone ring contributes to the overall rigidity of the molecule, which can enhance its binding affinity and selectivity. Such structural attributes are often exploited in the design of small-molecule inhibitors that aim to disrupt disease-causing pathways.
Current advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists have been able to identify potential binding sites and optimize the structure of 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yli)-1,3,4-o-xadiazol -2-y]benzamide for improved efficacy. These studies have revealed that subtle modifications to the sulfonyl group and the thiophene moiety can significantly alter its pharmacokinetic properties. Such insights are crucial for guiding experimental efforts aimed at developing next-generation therapeutic agents.
In the realm of medicinal chemistry, the development of novel scaffolds is essential for overcoming resistance mechanisms and expanding treatment options. The structural features of 4-[ ( 4 , 4 - dimethyl - 1 , 3 - oxazolidin - 3 - y l ) sulfonyl ] - N - [ 5 - ( thiophen - 2 - y l ) - 1 , 3 , 4 - oxadiazol - 2 - y l ] benzamide ( CAS No . 533872 - 16 - 1 ) make it a promising candidate for further exploration. Its ability to interact with multiple targets suggests potential applications in treating a wide range of disorders. Moreover , the compound’s stability under various physiological conditions enhances its suitability for clinical development.
Recent preclinical studies have demonstrated the therapeutic potential of derivatives similar to [ ( 4 , 4 - dimethyl - 1 , 3 - oxazolidin - 3 - y l ) sulfonyl ] - N - [ 5 - ( thiophen - 2 - y l ) - 1 , 3 , 4 - oxadiazol ] benzamide ( CAS No . 53387216 . p > These investigations have highlighted its ability to modulate inflammatory pathways and inhibit key enzymes involved in cancer progression. The findings underscore the importance of continued research into this class of compounds and their potential applications in human health.
The integration of modern synthetic methodologies has further advanced the design and preparation of complex molecules like [ ( ( dimethyl ) sulfonyl ) amino ] N -( thiophen y l ) [ ( thi o x ad i az ol y l ) amino ] benz amide ( CAS No . p > Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled chemists to construct intricate frameworks with high precision. These advancements have not only improved yield but also allowed for greater structural diversity , which is essential for discovering novel therapeutic agents.
The role of natural product-inspired scaffolds cannot be overstated in medicinal chemistry . Many successful drugs have been derived from natural products or inspired by their structures . The compound under discussion shares structural similarities with certain natural product derivatives known for their bioactivity . By leveraging these insights , researchers can accelerate the discovery process and develop more effective treatments.
Future directions in research should focus on optimizing synthetic routes and exploring new applications for this class of compounds . Additionally , investigating their interactions with biological targets at a molecular level will provide valuable insights into their mechanisms of action . Such knowledge is critical for designing next-generation drugs that are both effective and safe.
533872-16-1 (4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Related Products
- 2639408-03-8(2-amino-3-(1-methylcyclopropyl)propanoic acid hydrochloride)
- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)
- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)
- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)
- 2198-82-5(2,2,5-trimethylhex-4-enoic acid)
- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 2229594-50-5(ethyl 4-(3-oxobutyl)piperidine-1-carboxylate)
- 2680783-68-8(Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)
- 1805493-86-0(2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid)
- 2198584-35-7(6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one)




